Prion Replication Inhibition: 40-Fold Improvement Over Early 2-Aminopyridine-3,5-dicarbonitrile Leads
The 2-aminopyridine-3,5-dicarbonitrile scaffold serves as the foundational structure for derivatives that exhibit significantly enhanced anti-prion activity. A comprehensive SAR study of the 6-aminopyridine-3,5-dicarbonitrile scaffold identified compounds with approximately 40-fold improved bioactivity against replication of the infectious prion isoform (PrPSc) compared to earlier lead compounds within the same chemical class [1]. This demonstrates the scaffold's unique capacity for iterative optimization to achieve substantial gains in potency.
| Evidence Dimension | Anti-prion bioactivity (PrPSc replication inhibition) |
|---|---|
| Target Compound Data | Optimized 2-aminopyridine-3,5-dicarbonitrile derivatives |
| Comparator Or Baseline | Earlier lead 2-aminopyridine-3,5-dicarbonitrile compounds |
| Quantified Difference | Approximately 40-fold improvement |
| Conditions | Cultured cell assay for prion replication |
Why This Matters
This 40-fold improvement quantifies the scaffold's tractability for medicinal chemistry optimization, directly impacting the procurement decision for researchers seeking a starting point for developing potent prion disease therapeutics.
- [1] May, B. C., Zorn, J. A., Witkop, J., Sherrill, J., Wallace, A. C., Legname, G., Prusiner, S. B., & Cohen, F. E. (2007). Structure−Activity Relationship Study of Prion Inhibition by 2-Aminopyridine-3,5-dicarbonitrile-Based Compounds: Parallel Synthesis, Bioactivity, and in Vitro Pharmacokinetics. Journal of Medicinal Chemistry, 50(1), 65–73. View Source
